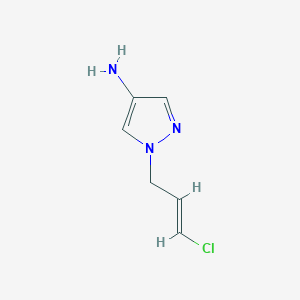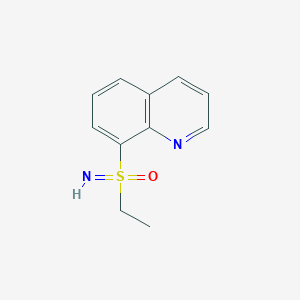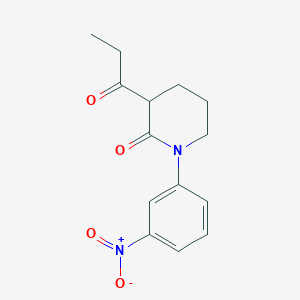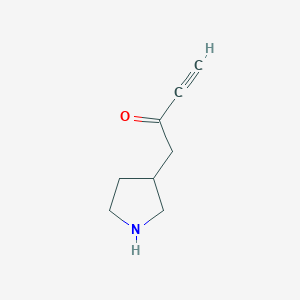![molecular formula C15H9BrO3 B13171606 (2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one typically involves the condensation of 4-bromobenzaldehyde with 6-hydroxy-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiolate (KSR) in an appropriate solvent.
Major Products
Oxidation: Formation of 2-[(4-bromophenyl)methylidene]-6-oxo-1-benzofuran-3-one.
Reduction: Formation of (2E)-2-[(phenyl)methylidene]-6-hydroxy-1-benzofuran-3-one.
Substitution: Formation of 2-[(4-substituted phenyl)methylidene]-6-hydroxy-1-benzofuran-3-one.
科学的研究の応用
(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized benzofuran derivatives.
作用機序
The mechanism of action of (2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- (2E)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
- (2E)-2-[(4-methylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
- (2E)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Uniqueness
(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
特性
分子式 |
C15H9BrO3 |
|---|---|
分子量 |
317.13 g/mol |
IUPAC名 |
(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7+ |
InChIキー |
CTOBLBRFEVYPRN-VGOFMYFVSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)Br |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)




![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)

![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)




![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)

